molecular formula C6H6N4O B11922480 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B11922480
M. Wt: 150.14 g/mol
InChI Key: CPOGIWDYJRBAGV-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyridine ring. The presence of an amino group at the 5-position and a keto group at the 7-position further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as reduced cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the amino group at the 5-position.

    1H-pyrazolo[4,3-c]pyridine: Different ring fusion pattern but shares the pyrazole and pyridine rings.

Uniqueness

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-1,6-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C6H6N4O/c7-4-1-3-2-8-10-5(3)6(11)9-4/h1-2H,(H,8,10)(H3,7,9,11)

InChI Key

CPOGIWDYJRBAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C2=C1C=NN2)N

Origin of Product

United States

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